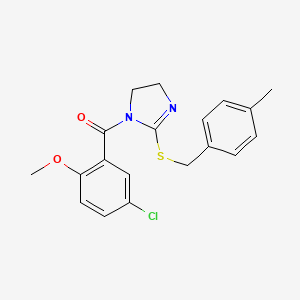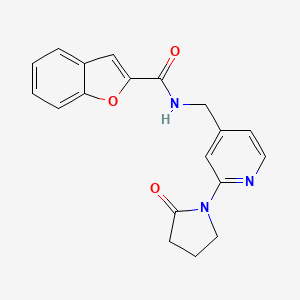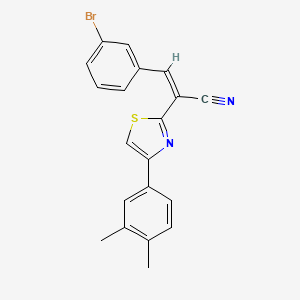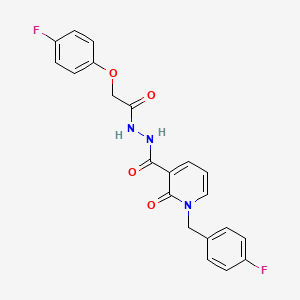
6-(4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclobutyl group attached to a pyrimidinyl group, which is further connected to a piperazinyl group and another pyrimidinyl group.Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 204–205 °C .Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives have been synthesized through various methods, offering a foundation for exploring their biological and chemical properties. For instance, derivatives have been synthesized by the reaction of amino-thiouracil with different compounds, leading to products with potential analgesic and anti-inflammatory activities (A. Abu‐Hashem, M. Youssef, 2011). Another approach involved synthesizing pyrimidine derivatives incorporating Schiff bases of certain amino acids, showing variable antibacterial activities (S. Alwan, Jaafar Abdul-Sahib Al Kaabi, R. Hashim, 2014).
Potential Applications in Scientific Research
Antimicrobial and Antifungal Activity
Pyrimidine derivatives have shown promising antimicrobial and antifungal activities, which could be pivotal in developing new therapeutic agents. For example, some pyrimidine derivatives exhibited good to moderate antibacterial activities, which might provide a synergistic model in antibacterial and antitumor agent development (S. Alwan, Jaafar Abdul-Sahib Al Kaabi, R. Hashim, 2014).
Anti-Inflammatory and Analgesic Properties
Certain synthesized pyrimidine derivatives have demonstrated significant analgesic and anti-inflammatory properties, which could lead to the development of new pain management and anti-inflammatory drugs (A. Abu‐Hashem, M. Youssef, 2011).
Anticancer Activity
Pyrimidine derivatives have also been explored for their anticancer properties, offering potential pathways for cancer treatment research. Some compounds have shown significant anti-cancer activities against various human tumor cell lines, indicating their potential as leads in anticancer drug development (Palwinder Singh, Kamaldeep Paul, 2006).
Chemical Diversity and Drug Discovery
The synthesis and exploration of pyrimidine derivatives contribute to chemical and biological diversity, facilitating drug discovery and development processes. Their versatile biological activities make them suitable candidates for various therapeutic applications, including but not limited to antimicrobial, anticancer, and anti-inflammatory uses.
properties
IUPAC Name |
6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c23-15-9-14(19-16(24)20-15)22-6-4-21(5-7-22)13-8-12(17-10-18-13)11-2-1-3-11/h8-11H,1-7H2,(H2,19,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPMIYILCMHWER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC(=O)NC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2373126.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2373127.png)
![3-isopentyl-5-methyl-7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2373128.png)


![Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone](/img/structure/B2373131.png)


![2-ethyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2373136.png)
![3-(2-Bromoethyl)-8-oxa-3-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B2373137.png)

![2-(4-bromophenylthio)-N-[4-(methylethyl)phenyl]acetamide](/img/structure/B2373142.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2373143.png)
